Cyclo(Asp-Asp)

Description

BenchChem offers high-quality Cyclo(Asp-Asp) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Asp-Asp) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

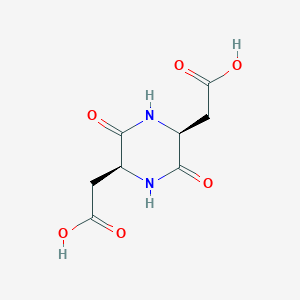

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2S,5S)-5-(carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O6/c11-5(12)1-3-7(15)10-4(2-6(13)14)8(16)9-3/h3-4H,1-2H2,(H,9,16)(H,10,15)(H,11,12)(H,13,14)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAZZUSURHBTKP-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426346 | |

| Record name | 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35309-53-6 | |

| Record name | 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(Asp-Asp): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Aspartyl-L-Aspartyl), commonly referred to as Cyclo(Asp-Asp), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are naturally occurring compounds found in a variety of organisms and are also formed during the thermal processing of food.[1][2] The cyclic structure of these molecules confers significant stability against enzymatic degradation compared to their linear peptide counterparts, making them attractive scaffolds for drug development and other biomedical applications.[1][3] Cyclo(Asp-Asp) has garnered interest for its potential biological activities, including antioxidant and signaling properties.[1] This technical guide provides an in-depth overview of the fundamental properties of Cyclo(Asp-Asp), including its physicochemical characteristics, synthesis, and potential biological mechanisms of action.

Physicochemical Properties

The fundamental physicochemical properties of Cyclo(Asp-Asp) are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₆ | [4][5] |

| Molecular Weight | 230.17 g/mol | [4][6] |

| CAS Number | 35309-53-6 | [6] |

| Appearance | White to off-white powder (predicted) | General peptide properties |

| Solubility | While specific quantitative data for Cyclo(Asp-Asp) is not readily available, L-aspartic acid is slightly soluble in water (approximately 5 g/L at 25°C) and soluble in acidic and alkaline solutions. It is insoluble in ethanol.[7] Based on the structure of Cyclo(Asp-Asp) with two free carboxylic acid groups, it is expected to be soluble in aqueous solutions, particularly at neutral to alkaline pH. | General knowledge |

| Stability | Cyclic dipeptides are generally more stable against proteolysis than linear peptides.[1][3] However, the presence of aspartyl residues can make the peptide susceptible to degradation, especially at pH values above 8, through mechanisms like aspartimide formation.[8][9] | General peptide chemistry |

Synthesis and Purification

A general method for the synthesis of cyclic dipeptides containing aspartic acid involves solid-phase peptide synthesis (SPPS) followed by cyclization and purification.

Experimental Protocol: Solid-Phase Synthesis and Cyclization

This protocol is a representative method for the synthesis of cyclic dipeptides containing aspartic acid.

Materials:

-

Fmoc-Asp(OtBu)-OH

-

2-chlorotrityl chloride (2-CTC) resin

-

N,N'-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Trifluoroacetic acid (TFA)

-

Water

-

Acetonitrile

-

Isopropanol

-

Methanol

Procedure:

-

Resin Loading: Swell 2-CTC resin in DMF. Dissolve Fmoc-Asp(OtBu)-OH in DMF and add DIPEA. Add this solution to the swollen resin and agitate for 2-4 hours. Cap any remaining active sites on the resin using a solution of methanol and DIPEA in DMF.

-

Fmoc Deprotection: Wash the resin with DMF. Treat the resin with a 20% solution of piperidine in DMF for 15-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Peptide Coupling: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH, HOBt, and DIC in DMF. Add this solution to the resin and agitate for 2-4 hours to form the linear dipeptide.

-

Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.

-

On-Resin Cyclization: Dissolve a condensing agent such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and DIPEA in DMF. Add this solution to the resin and agitate for 3-6 hours to effect cyclization.[10]

-

Cleavage and Deprotection: Wash the resin with DMF, isopropanol, and methanol, then dry. Treat the resin with a cleavage cocktail of 95% TFA and 5% water for 2 hours to cleave the cyclic peptide from the resin and remove the tert-butyl protecting groups.[11]

-

Purification: Remove the TFA under reduced pressure. Precipitate the crude peptide with cold diethyl ether. The crude Cyclo(Asp-Asp) can then be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Experimental Protocol: Purification by RP-HPLC

Instrumentation and Reagents:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

-

Lyophilizer

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B. The exact gradient will need to be optimized but can start from 5% to 50% Mobile Phase B over 30-60 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Spectroscopic Characterization

While specific experimental spectra for Cyclo(Asp-Asp) are not widely available in the literature, the following describes the expected spectroscopic characteristics based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the alpha-protons and the beta-protons of the two aspartic acid residues. The chemical shifts of these protons will be influenced by the cyclic structure and the presence of the amide bonds and carboxylic acid groups. The alpha-protons are typically found in the range of 3.5-4.5 ppm, while the beta-protons will appear as a multiplet, likely between 2.5 and 3.0 ppm. The amide protons will give rise to a signal typically downfield, between 7.5 and 8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the amide bonds (typically 170-180 ppm), the carboxylic acid carbons (175-185 ppm), the alpha-carbons (50-60 ppm), and the beta-carbons (35-45 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Cyclo(Asp-Asp) is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching (amide): A broad peak around 3300 cm⁻¹

-

O-H stretching (carboxylic acid): A very broad band from 2500-3300 cm⁻¹

-

C=O stretching (amide I): A strong absorption around 1650 cm⁻¹

-

N-H bending (amide II): A peak around 1540 cm⁻¹

-

C=O stretching (carboxylic acid): A strong peak around 1700-1730 cm⁻¹

Biological Activity and Potential Mechanism of Action

Cyclo(Asp-Asp) has been reported to possess antioxidant properties.[1] While the precise mechanism of action has not been elucidated for this specific molecule, a plausible pathway, based on the known activities of other cyclic dipeptides with antioxidant and cytoprotective effects, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13]

The Keap1-Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[14] In response to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[14][15] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate oxidative stress and inflammation.[15]

Proposed Experimental Workflow for Investigating Nrf2 Activation

The following workflow outlines an experimental approach to determine if Cyclo(Asp-Asp) exerts its antioxidant effects via the Nrf2 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(Asp-Asp): A Technical Guide to its Synthesis and Scientific Significance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, represents a class of molecules known as 2,5-diketopiperazines (DKPs).[1][2] These cyclic structures grant them unique biochemical properties, most notably enhanced stability and resistance to enzymatic degradation compared to their linear peptide counterparts.[3] This inherent stability makes Cyclo(Asp-Asp) and other DKPs promising candidates for applications in pharmacology, where longevity and sustained activity are crucial for therapeutic efficacy.[3][4]

This technical guide provides a comprehensive overview of Cyclo(Asp-Asp), focusing on its synthesis, characterization, and potential biological roles. It is designed to serve as a resource for professionals in drug discovery, biochemistry, and materials science who are interested in the unique potential of cyclic peptides.

Physicochemical and Structural Data

The fundamental properties of Cyclo(Asp-Asp) are summarized below. This data is essential for its handling, characterization, and experimental use.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(2S,5S)-5-(carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid | [5] |

| Synonyms | Cyclo(L-Asp-L-Asp), (3S,6S)-3,6-Bis(carboxymethyl)piperazine-2,5-dione | N/A |

| CAS Number | 35309-53-6 | [5][6] |

| Molecular Formula | C₈H₁₀N₂O₆ | [5][6] |

| Molecular Weight | 230.17 g/mol | [5][6] |

| Appearance | White to off-white powder | [4] |

| Purity | Typically >98% via chemical synthesis | [3] |

Synthesis of Cyclo(Asp-Asp)

The synthesis of Cyclo(Asp-Asp) involves the formation of a dipeptide from two aspartic acid monomers, followed by an intramolecular cyclization to form the diketopiperazine ring. A common challenge in synthesizing peptides containing aspartic acid is the formation of an aspartimide side-product, which can lead to impurities and lower yields.[7][8] Careful selection of protecting groups and reaction conditions is crucial to minimize this side reaction.

A generalized solution-phase synthesis protocol is outlined below, based on established methods for diketopiperazine formation.[5][9]

Logical Workflow for Cyclo(Asp-Asp) Synthesis

References

- 1. baranlab.org [baranlab.org]

- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 3. Purchase Directly from Cyclo(Asp-Asp) | China Cyclo(Asp-Asp) Supplies [liwei-peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CYCLO(-ASP-ASP) | CAS#:35309-53-6 | Chemsrc [chemsrc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. media.iris-biotech.de [media.iris-biotech.de]

- 8. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]

Cyclo(Asp-Asp): A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the smallest class of cyclic peptides and are found in a variety of natural sources. Their constrained cyclic structure confers enhanced stability and resistance to enzymatic degradation compared to their linear counterparts[1]. Cyclo(Asp-Asp), formed from the cyclization of two aspartic acid residues, embodies these characteristics. This increased stability makes it a candidate for investigation in fields requiring robust molecular scaffolds, such as drug development, cosmetics, and food science[1]. While broad antioxidant and signaling properties are often attributed to CDPs, specific, peer-reviewed evidence detailing these activities for Cyclo(Asp-Asp) remains limited.

Chemical and Physical Properties

The fundamental properties of Cyclo(Asp-Asp) are summarized below. This information is primarily sourced from chemical suppliers and general scientific databases.

| Property | Value | Source |

| Synonym | Cyclo(-Asp-Asp) | ChemSrc[2] |

| CAS Number | 35309-53-6 | MedchemExpress[3], ChemSrc[2] |

| Molecular Formula | C₈H₁₀N₂O₆ | MedchemExpress[3] |

| Molecular Weight | 230.17 g/mol | MedchemExpress[3] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Purity | >98% (Commercially available) | Liwei Peptide[1] |

Synthesis and Characterization

General Synthesis Approach

A potential synthetic workflow is outlined below. Note: This is a generalized representation and would require optimization.

Caption: A generalized workflow for the synthesis of Cyclo(Asp-Asp).

A crucial challenge in the synthesis of Asp-containing cyclic peptides is the prevention of aspartimide formation, which can lead to low yields[5]. Strategies to mitigate this, such as the use of specific protecting groups, would need to be considered.

Analytical Characterization

The structural confirmation and purity analysis of Cyclo(Asp-Asp) would rely on standard analytical techniques for peptides.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized molecule[7][8]. Tandem MS (MS/MS) could be employed to elucidate the fragmentation pattern, further confirming the cyclic structure[8][9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural elucidation of the molecule, including the confirmation of the cyclic nature and the stereochemistry of the aspartic acid residues[8][10][11].

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the synthesized Cyclo(Asp-Asp) and for its purification from reaction byproducts[4].

Potential Biological Activities and Experimental Protocols

While specific quantitative data on the biological activities of Cyclo(Asp-Asp) are not available, its potential as an antioxidant and anti-inflammatory agent can be inferred from the general properties of cyclic dipeptides. Below are detailed, generalized protocols for assays that could be used to investigate these potential activities.

Disclaimer: The following protocols are standard methods and have not been specifically published for use with Cyclo(Asp-Asp). They serve as a methodological guide for future research.

Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Cyclo(Asp-Asp)

-

Positive controls (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of Cyclo(Asp-Asp) and positive controls in methanol.

-

In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).

-

Add an equal volume of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of Cyclo(Asp-Asp)[12][13][14].

-

Anti-inflammatory Activity

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of Cyclo(Asp-Asp) on the chosen cell line (e.g., RAW 264.7 macrophages).

-

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cyclo(Asp-Asp)

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

96-well cell culture plate

-

Microplate reader

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare a range of concentrations of Cyclo(Asp-Asp) in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of Cyclo(Asp-Asp).

-

Incubate for the desired time (e.g., 24 hours).

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS)[2][15][16].

-

Determine the concentration range that does not significantly affect cell viability.

-

This assay assesses the effect of Cyclo(Asp-Asp) on the production of the pro-inflammatory mediator nitric oxide.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Cyclo(Asp-Asp)

-

Griess Reagent System

-

Sodium nitrite standard

-

96-well cell culture plate

-

Microplate reader

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of Cyclo(Asp-Asp) for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with the components of the Griess Reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite in the supernatant using a sodium nitrite standard curve.

-

The IC₅₀ value (the concentration of Cyclo(Asp-Asp) that inhibits 50% of NO production) can be determined.

-

The effect of Cyclo(Asp-Asp) on the production of pro-inflammatory cytokines like TNF-α and IL-6 can be measured by ELISA or RT-qPCR.

-

Protocol (ELISA):

-

Follow the same cell treatment procedure as for the NO production assay (Section 4.2.2).

-

Collect the cell culture supernatant.

-

Use commercially available ELISA kits for TNF-α and IL-6 to quantify the cytokine concentrations in the supernatant according to the manufacturer's protocols[17][18][19][20].

-

-

Protocol (RT-qPCR):

-

After cell treatment, lyse the cells and extract total RNA.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR using primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression levels.

-

Signaling Pathways

A key aspect of understanding a molecule's biological activity is the identification of the cellular signaling pathways it modulates. For many bioactive compounds, anti-inflammatory effects are mediated through pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Despite suggestions that cyclic dipeptides can act as signaling molecules, extensive searches have not revealed any published studies that specifically link Cyclo(Asp-Asp) to any signaling pathway. Therefore, the creation of diagrams for signaling pathways, as requested, is not possible at this time due to a lack of data.

Future research could investigate the effect of Cyclo(Asp-Asp) on these pathways using techniques like Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p65 subunit of NF-κB, p38, ERK, JNK in the MAPK pathway) in response to inflammatory stimuli in the presence and absence of the compound.

Conclusion and Future Directions

Cyclo(Asp-Asp) is a structurally simple and stable cyclic dipeptide. While its chemical properties suggest potential for applications in various fields, there is a significant gap in the scientific literature regarding its specific biological activities. The preliminary information gathered here serves as a starting point for more in-depth research.

Future investigations should focus on:

-

Systematic evaluation of biological activities: Performing a broad range of in vitro assays to screen for antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.

-

Quantitative analysis: Determining IC₅₀ and EC₅₀ values for any identified biological activities.

-

Mechanism of action studies: Investigating the effect of Cyclo(Asp-Asp) on key signaling pathways to elucidate its molecular mechanisms.

-

In vivo studies: If promising in vitro activity is observed, progressing to animal models to assess efficacy and safety.

The generation of robust, peer-reviewed data is essential to unlock the full potential of Cyclo(Asp-Asp) for researchers, scientists, and drug development professionals.

References

- 1. CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of cyclodextrin nanoparticles enable macrophage repolarization and reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the immunosuppressive and anti-inflammatory action of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101143852A - Method for preparing cyclodipeptide cyclo(L-Asp-L-Pro) - Google Patents [patents.google.com]

- 7. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aspartate Metabolism Facilitates IL-1β Production in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Effects of Lactobacillus spp. on Cytokine Production by RAW 264.7 Macrophage and EL-4 Thymoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Cyclo(Asp-Asp): A Landscape of Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, represents a molecule of significant interest within the fields of biochemistry and pharmacology. Its inherent structural stability, a hallmark of cyclic peptides, suggests a potential for diverse biological activities. However, a comprehensive review of the current scientific literature reveals that the specific biological functions of Cyclo(Asp-Asp) remain largely uncharted territory. While direct, in-depth studies are scarce, the broader understanding of cyclic dipeptides (CDPs) and the known roles of other aspartic acid-containing cyclic peptides provide a foundational framework for predicting its potential therapeutic applications. This guide summarizes the current state of knowledge, highlights key research gaps, and proposes future directions for elucidating the biological activity of Cyclo(Asp-Asp).

Introduction to Cyclo(Asp-Asp) and Cyclic Dipeptides

Cyclic dipeptides, also known as 2,5-diketopiperazines, are the simplest class of cyclic peptides and are found across a wide range of biological systems. The cyclization of the peptide backbone confers remarkable stability against enzymatic degradation compared to their linear counterparts.[1] This enhanced stability makes them attractive candidates for drug development, as it can lead to improved bioavailability and prolonged therapeutic effects.[1][2][3] Cyclo(Asp-Asp) is formed from the intramolecular condensation of two aspartic acid residues.[1]

General Properties of Cyclic Dipeptides:

-

Enhanced Stability: Resistance to proteases and peptidases.[1]

-

Structural Rigidity: Constrained conformation can lead to high receptor selectivity.

-

Diverse Biological Activities: Including anti-cancer, anti-microbial, and neuroprotective effects.[4][5][6]

Known and Potential Biological Activities of Cyclo(Asp-Asp)

Direct experimental evidence detailing the biological activity of Cyclo(Asp-Asp) is limited. The majority of available information comes from chemical suppliers, who describe it as a cyclic dipeptide with potential for further research.[7][8][9] One study has noted that a copper (II) complex of a bis-histidine derivative of Cyclo(Asp-Asp) exhibited antioxidant activity.[10] This suggests that Cyclo(Asp-Asp) itself, or its derivatives, may possess the ability to mitigate oxidative stress, a key factor in numerous disease pathologies.[1]

Based on the activities of other cyclic peptides and the function of aspartic acid, several potential biological roles for Cyclo(Asp-Asp) can be hypothesized:

-

Quorum Sensing and Biofilm Formation: Cyclic dipeptides are known to play a role in bacterial communication (quorum sensing) and the formation of biofilms.[11][12][13][14][15] It is plausible that Cyclo(Asp-Asp) could modulate these processes, offering a potential avenue for developing novel anti-microbial agents.

-

Neurological Activity: Other cyclic dipeptides, such as Cyclo(His-Pro), have demonstrated neuroprotective effects.[4][6] Given the role of aspartate as an excitatory neurotransmitter, Cyclo(Asp-Asp) could potentially interact with neuronal receptors or signaling pathways.

-

Anti-Cancer Activity: Aspartate metabolism is crucial for cancer cell proliferation.[5][16][17][18] While the direct effect of Cyclo(Asp-Asp) on cancer cells is unknown, its structural similarity to other anti-cancer cyclic peptides suggests this as a promising area for investigation. For example, the cyclic peptide cyclo(-RGDfV-), which contains aspartic acid, is a potent inhibitor of angiogenesis, a critical process in tumor growth.[19]

Comparative Analysis of Aspartic Acid-Containing Cyclic Peptides

To provide context for the potential of Cyclo(Asp-Asp), the following table summarizes the biological activities of other well-characterized cyclic peptides containing aspartic acid.

| Cyclic Peptide | Structure | Biological Activity | Therapeutic Area |

| Cyclo[D-Trp-D-Asp-Pro-D-Val-Leu] (BQ-123) | Cyclic Pentapeptide | Endothelin-A Receptor Antagonist | Cardiovascular |

| Cyclo(-RGDfV-) | Cyclic Pentapeptide | Integrin Antagonist, Angiogenesis Inhibitor | Oncology |

| Cyclo(Asp-Phe) | Cyclic Dipeptide | Potential in drug design and neuropharmacology | Neurology, Drug Delivery |

This table is illustrative and highlights the diverse roles of Asp-containing cyclic peptides, suggesting a broad range of potential activities for Cyclo(Asp-Asp).

Experimental Protocols: A General Framework

Due to the lack of specific published research on Cyclo(Asp-Asp), detailed experimental protocols are not available. However, a general workflow for investigating its biological activity can be proposed.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for Cyclo(Asp-Asp), we can hypothesize its involvement in pathways modulated by other cyclic peptides. For instance, if Cyclo(Asp-Asp) were to exhibit anti-inflammatory or neuroprotective effects, it might interact with pathways such as the NF-κB or Nrf2 signaling cascades, similar to other bioactive cyclic dipeptides.

References

- 1. Purchase Directly from Cyclo(Asp-Asp) | China Cyclo(Asp-Asp) Supplies [liwei-peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. The Role of Cyclo(His-Pro) in Neurodegeneration [mdpi.com]

- 5. An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate’s Emerging Roles in Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. CYCLO(-ASP-ASP) | CAS#:35309-53-6 | Chemsrc [chemsrc.com]

- 10. shop.bachem.com [shop.bachem.com]

- 11. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Surface-Attached Molecules Control Staphylococcus aureus Quorum Sensing and Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. A novel synthetic Arg-Gly-Asp-containing peptide cyclo(-RGDf==V-) is the potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(Asp-Asp): A Technical Review of a Stable Cyclic Dipeptide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, represents a class of simple yet intriguing molecules with potential applications in pharmaceuticals, food technology, and cosmetics. Its defining characteristic is a cyclic structure that confers enhanced stability and resistance to enzymatic degradation compared to its linear counterparts.[1] This technical guide provides a comprehensive overview of the current knowledge on Cyclo(Asp-Asp), focusing on its synthesis, potential biological activities, and the experimental methodologies used to characterize such compounds. While specific quantitative biological data for Cyclo(Asp-Asp) is limited in the current literature, this review extrapolates from the properties of related cyclic dipeptides to suggest potential avenues for future research and development.

Physicochemical Properties

| Property | Value/Description | Source |

| Chemical Formula | C₈H₁₀N₂O₆ | [2] |

| Molecular Weight | 230.17 g/mol | [2] |

| Structure | A six-membered diketopiperazine ring formed from two aspartic acid residues. | [1] |

| Key Feature | Increased stability and resistance to enzymatic degradation due to its cyclic nature. | [1] |

Synthesis and Purification

A detailed method for the synthesis of Cyclo(Asp-Asp) has been described, utilizing solid-phase peptide synthesis (SPPS) with a 2-chlorotrityl chloride (2-CTC) resin. This method allows for the efficient production of the cyclic dipeptide with high purity.

Experimental Protocol: Solid-Phase Synthesis of Cyclo(Asp-Asp)

Materials:

-

Fmoc-Asp(OtBu)-OH

-

2-Chlorotrityl chloride (2-CTC) resin

-

N,N'-Diisopropylethylamine (DIPEA)

-

Piperidine in DMF

-

1-Hydroxybenzotriazole (HOBt)

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

N-Methylmorpholine (NMM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Water

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DMF. React the resin with Fmoc-Asp(OtBu)-OH in the presence of DIPEA to attach the first amino acid to the resin.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the aspartic acid residue.

-

Peptide Coupling: Couple the second Fmoc-Asp(OtBu)-OH to the deprotected N-terminus of the resin-bound amino acid using HBTU and HOBt as coupling reagents and NMM as a base in DMF.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF to expose the N-terminus of the linear dipeptide.

-

On-Resin Cyclization: Induce intramolecular cyclization by treating the resin-bound linear dipeptide with a coupling agent cocktail (e.g., HBTU/HOBt/NMM in DMF). This reaction forms the cyclic peptide while it is still attached to the solid support.

-

Cleavage and Deprotection: Cleave the cyclic peptide from the resin and simultaneously remove the tert-butyl (OtBu) side-chain protecting groups using a cleavage cocktail of 95% TFA in water.

-

Purification: Purify the crude Cyclo(Asp-Asp) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain Cyclo(Asp-Asp) as a white powder.

Workflow for Solid-Phase Synthesis of Cyclo(Asp-Asp):

Caption: Solid-phase synthesis workflow for Cyclo(Asp-Asp).

Potential Biological Activities and Signaling Pathways

Antioxidant Activity (Theoretical)

Cyclic dipeptides have been reported to possess antioxidant properties. This activity is often attributed to their ability to scavenge free radicals. Standard assays to evaluate antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Potential Signaling Pathway: Keap1-Nrf2

The Keap1-Nrf2 pathway is a major regulator of cellular responses to oxidative stress. Activators of this pathway can induce the expression of a wide range of antioxidant and cytoprotective genes. It is plausible that cyclic dipeptides with antioxidant properties could modulate this pathway.

Caption: Hypothetical modulation of the Keap1-Nrf2 pathway by Cyclo(Asp-Asp).

Anti-inflammatory Activity (Theoretical)

Chronic inflammation is implicated in a wide range of diseases. Bioactive peptides can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways like NF-κB.

Potential Signaling Pathway: NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Inhibition of NF-κB activation is a key target for anti-inflammatory therapies.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Cyclo(Asp-Asp).

Future Directions

The enhanced stability of Cyclo(Asp-Asp) makes it an attractive scaffold for the development of novel therapeutic agents. However, a significant gap exists in the understanding of its specific biological activities. Future research should focus on:

-

Quantitative Biological Assays: Performing in vitro assays to determine the antioxidant (e.g., DPPH, ABTS, ORAC) and anti-inflammatory (e.g., measurement of nitric oxide, TNF-α, IL-6 production in cell-based models) activities of Cyclo(Asp-Asp) to obtain quantitative data such as IC₅₀ values.

-

Mechanism of Action Studies: Investigating the interaction of Cyclo(Asp-Asp) with key signaling pathways, including Keap1-Nrf2 and NF-κB, to elucidate its molecular mechanisms of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Cyclo(Asp-Asp) to understand how structural modifications impact its biological activity.

-

In Vivo Studies: Evaluating the efficacy and pharmacokinetic profile of Cyclo(Asp-Asp) in relevant animal models of diseases related to oxidative stress and inflammation.

References

Cyclo(Asp-Asp): A Comprehensive Technical Guide to Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Asp-Asp), a cyclic dipeptide composed of two L-aspartic acid residues, represents a fundamental scaffold in peptidomimetic and drug discovery research. Its inherent conformational constraints and increased stability compared to its linear counterpart make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure and conformational properties of Cyclo(Asp-Asp), alongside detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, structural biology, and pharmaceutical development.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring and synthetic compounds with a wide range of biological activities. The cyclic structure imparts significant proteolytic stability and restricts the conformational freedom of the constituent amino acid side chains, often leading to enhanced receptor affinity and selectivity. Cyclo(Asp-Asp), with its two carboxylic acid functionalities, presents a unique scaffold for the development of agents targeting a variety of biological processes.[1] Understanding the three-dimensional structure and conformational dynamics of this core is paramount for rational drug design.

Molecular Structure and Properties

Cyclo(Asp-Asp) is a symmetric molecule with the chemical formula C₈H₁₀N₂O₆ and a molecular weight of 230.17 g/mol . The core of the molecule is a six-membered diketopiperazine ring, to which two carboxymethyl side chains are appended.

Structural Data

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| Cα - C' | 1.52 ± 0.02 | |

| C' - N | 1.33 ± 0.01 | |

| N - Cα | 1.46 ± 0.01 | |

| C' = O | 1.23 ± 0.01 | |

| Cα - Cβ | 1.53 ± 0.02 | |

| Cβ - Cγ | 1.52 ± 0.02 | |

| Cγ - Oδ1 | 1.25 ± 0.02 | |

| Cγ = Oδ2 | 1.25 ± 0.02 | |

| Bond Angles (°) ** | ||

| Cα - C' - N | 116 ± 2 | |

| C' - N - Cα | 123 ± 2 | |

| N - Cα - C' | 111 ± 2 | |

| O = C' - N | 121 ± 2 | |

| O = C' - Cα | 123 ± 2 | |

| N - Cα - Cβ | 110 ± 2 | |

| Cα - Cβ - Cγ | 113 ± 2 | |

| Torsion Angles (°) ** | ||

| φ (C'-N-Cα-C') | Variable | |

| ψ (N-Cα-C'-N) | Variable | |

| ω (Cα-C'-N-Cα) | ~0° (trans) or ~180° (cis) | |

| χ₁ (N-Cα-Cβ-Cγ) | Variable |

Note: These values are representative and can vary based on the specific conformation and experimental conditions.

Conformation

The conformation of the central diketopiperazine ring in Cyclo(Asp-Asp) is a key determinant of its overall shape and biological activity. The DKP ring can adopt several conformations, with the most common being a non-planar "boat" form or a nearly "planar" structure. The energetic barrier between these conformations is generally low.

The conformation of the aspartic acid side chains (defined by the χ₁ torsion angle) will also significantly influence the molecule's properties, dictating the spatial orientation of the carboxyl groups. These conformations can range from extended to folded, where the side chains interact with the DKP ring.

Experimental Protocols

Synthesis of Cyclo(Asp-Asp)

A common method for the synthesis of cyclic dipeptides involves the cyclization of a linear dipeptide precursor.

Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow for Cyclo(Asp-Asp).

Detailed Protocol:

-

Protection: Commercially available L-aspartic acid is first protected at the α-amino group (e.g., with Fmoc or Boc) and the side-chain carboxyl group (e.g., as a t-butyl ester). The remaining free carboxyl group is activated.

-

Coupling: The protected and activated L-aspartic acid is coupled to another molecule of protected L-aspartic acid (with a free α-amino group) in a suitable organic solvent (e.g., DMF) using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt).

-

Deprotection: The N-terminal protecting group of the linear dipeptide is selectively removed.

-

Cyclization: The deprotected linear dipeptide is subjected to high dilution conditions in the presence of a coupling agent to favor intramolecular cyclization over polymerization.

-

Final Deprotection: All remaining protecting groups are removed, typically using a strong acid such as trifluoroacetic acid (TFA).

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the final product are confirmed by mass spectrometry and NMR spectroscopy.

Conformational Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of cyclic peptides.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based conformational analysis.

Protocol:

-

Sample Preparation: A sample of pure Cyclo(Asp-Asp) is dissolved in a deuterated solvent, such as D₂O or DMSO-d₆.

-

Data Acquisition: A series of NMR experiments are performed, including:

-

1D ¹H and ¹³C NMR for initial characterization.

-

2D COSY to identify proton-proton spin systems.

-

2D HSQC and HMBC to assign proton and carbon resonances.

-

2D NOESY or ROESY to identify through-space correlations between protons, which provide distance restraints.

-

-

Data Analysis:

-

Chemical shifts are compared to random coil values to identify conformational preferences.

-

³J(HN,Hα) coupling constants can provide information about the backbone dihedral angle φ.

-

NOE intensities are used to calculate interproton distances.

-

-

Structure Calculation: The experimental restraints (distances and dihedral angles) are used in molecular dynamics or distance geometry calculations to generate a family of low-energy conformations consistent with the NMR data.

4.2.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure and conformational changes of chiral molecules in solution.

Protocol:

-

Sample Preparation: A solution of Cyclo(Asp-Asp) of known concentration is prepared in a suitable buffer (e.g., phosphate buffer).

-

Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

-

Data Analysis: The resulting spectrum, characterized by positive and negative bands, provides a fingerprint of the peptide's conformation. Changes in the CD spectrum upon varying conditions (e.g., temperature, pH) can indicate conformational transitions.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by Cyclo(Asp-Asp) are not yet fully elucidated, cyclic dipeptides, in general, are known to be biologically active.[1] They can act as signaling molecules, enzyme inhibitors, or receptor agonists/antagonists. The two carboxylic acid moieties of Cyclo(Asp-Asp) suggest its potential to chelate metal ions or interact with positively charged binding pockets in biological targets.

Hypothetical Signaling Pathway Modulation

Caption: Potential mechanism of action for Cyclo(Asp-Asp).

This diagram illustrates a hypothetical scenario where Cyclo(Asp-Asp) interacts with a cell surface receptor, thereby modulating a downstream signaling cascade. The specific components of such a pathway for Cyclo(Asp-Asp) remain a subject for future investigation.

Conclusion

Cyclo(Asp-Asp) is a structurally simple yet conformationally intriguing molecule with potential for further development in various scientific and therapeutic areas. This guide has provided a comprehensive overview of its structure, conformational possibilities, and detailed protocols for its synthesis and analysis. The presented information aims to facilitate further research into this and related cyclic dipeptides, ultimately contributing to the design and discovery of new and effective molecular entities.

References

Cyclo(Asp-Asp) as a Signaling Molecule: A Technical Whitepaper on a Molecule of Emerging Interest

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, represents a class of structurally robust signaling molecules with significant therapeutic and biotechnological potential. Its inherent stability, conferred by its cyclic nature, makes it resistant to enzymatic degradation, a critical attribute for bioactive compounds. While direct and extensive research on Cyclo(Asp-Asp) is still in nascent stages, the broader family of diketopiperazines, to which it belongs, has been shown to exhibit diverse biological activities, including roles in neuroprotection, anti-inflammatory responses, and intercellular communication. This technical guide synthesizes the currently available information on Cyclo(Asp-Asp), drawing parallels from related cyclic dipeptides to infer its potential mechanisms of action and to propose robust experimental frameworks for its future investigation. The document outlines hypothetical signaling pathways and provides detailed, adaptable protocols for key experimental assays, alongside visualizations to guide further research into this promising molecule.

Introduction: The Potential of Cyclo(Asp-Asp)

Cyclo(Asp-Asp) is a member of the diketopiperazine (DKP) family, the smallest class of cyclic peptides. These molecules are gaining increasing attention in the scientific community for their diverse biological activities. The cyclization of the peptide backbone imparts a rigid conformation, which can lead to higher receptor affinity and specificity compared to their linear counterparts. Furthermore, this cyclic structure provides enhanced stability against proteolysis, prolonging their biological half-life.[1]

While specific studies on Cyclo(Asp-Asp) are limited, related cyclic dipeptides have been identified as potent signaling molecules. For instance, Cyclo(His-Pro) has demonstrated neuroprotective effects by modulating the Nrf2-NF-κB signaling axis, a key pathway in cellular stress and inflammatory responses. This precedent suggests that Cyclo(Asp-Asp) may also possess important, yet uncharacterized, signaling capabilities. Its structure, featuring two carboxylic acid side chains, suggests a potential role in interacting with receptors or enzymes that recognize negatively charged moieties, possibly influencing pathways regulated by calcium or interacting with specific metal-dependent enzymes.

Physicochemical Properties and Synthesis

A summary of the known physicochemical properties of Cyclo(Asp-Asp) is presented in Table 1. This data is essential for designing experimental protocols, particularly for ensuring appropriate solubility and stability in assay buffers.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₆ | MedchemExpress |

| Molecular Weight | 230.17 g/mol | MedchemExpress |

| CAS Number | 35309-53-6 | MedchemExpress |

| Appearance | White to off-white powder | Chem-Impex |

| Purity | ≥ 98% (by HPLC) | Liwei Peptide[1] |

| Solubility | Soluble in water | Phoenix Pharmaceuticals, Inc. |

| Storage | Store at ≤ -4 °C | Chem-Impex |

Caption: Table 1. Physicochemical properties of Cyclo(Asp-Asp).

The synthesis of Cyclo(Asp-Asp) and other diketopiperazines can be achieved through various chemical methods, often involving the cyclization of a linear dipeptide precursor.

Hypothetical Signaling Pathways

Based on the activities of related cyclic dipeptides and the structural features of Cyclo(Asp-Asp), we propose two primary hypothetical signaling pathways for investigation: an antioxidant stress response pathway and a calcium signaling modulation pathway.

Antioxidant Stress Response Pathway

Many cyclic dipeptides exhibit antioxidant properties. Cyclo(Asp-Asp), with its two aspartic acid residues, may act as a scavenger of reactive oxygen species (ROS) or, more likely, as an activator of endogenous antioxidant pathways. A plausible mechanism is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Caption: Hypothetical Nrf2-mediated antioxidant pathway activated by Cyclo(Asp-Asp).

Calcium Signaling Modulation

The aspartic acid residues of Cyclo(Asp-Asp) could chelate calcium ions or interact with calcium-binding proteins, thereby modulating intracellular calcium levels. Changes in intracellular calcium are a fundamental signaling mechanism controlling a vast array of cellular processes.

Caption: Hypothetical modulation of calcium signaling by Cyclo(Asp-Asp).

Proposed Experimental Protocols

The following protocols are provided as a guide for the investigation of the biological activity of Cyclo(Asp-Asp). These are standard assays that can be adapted for this specific molecule.

In Vitro Antioxidant Capacity Assay (DPPH)

This assay measures the free radical scavenging activity of a compound.

Materials:

-

Cyclo(Asp-Asp)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Cyclo(Asp-Asp) in methanol.

-

Prepare serial dilutions of the Cyclo(Asp-Asp) stock solution and the ascorbic acid standard in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each dilution of Cyclo(Asp-Asp) or ascorbic acid to triplicate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH scavenging activity and determine the IC50 value.

Caption: Workflow for the DPPH antioxidant assay.

Cell Viability and Neuroprotection Assay (MTT Assay)

This assay can be used to assess the potential protective effects of Cyclo(Asp-Asp) against cellular stress in a neuronal cell line.

Materials:

-

SH-SY5Y neuroblastoma cells

-

DMEM/F12 medium supplemented with FBS and antibiotics

-

Cyclo(Asp-Asp)

-

6-hydroxydopamine (6-OHDA) or H₂O₂ (as a neurotoxic stressor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Cyclo(Asp-Asp) for 2 hours.

-

Induce neurotoxicity by adding a pre-determined concentration of 6-OHDA or H₂O₂.

-

Incubate for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability relative to untreated controls.

Caption: Workflow for the MTT-based neuroprotection assay.

Intracellular Calcium Measurement

This protocol describes how to measure changes in intracellular calcium concentration using a fluorescent indicator.

Materials:

-

Adherent cells (e.g., HEK293T or a relevant cell line)

-

Fura-2 AM (calcium indicator)

-

Hanks' Balanced Salt Solution (HBSS)

-

Cyclo(Asp-Asp)

-

Ionomycin (positive control)

-

EGTA (chelator)

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Seed cells on a black, clear-bottom 96-well plate.

-

Load cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Measure the baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at 510 nm).

-

Add Cyclo(Asp-Asp) at various concentrations and record the fluorescence ratio over time.

-

Add ionomycin as a positive control to determine the maximum calcium response.

-

Add EGTA to chelate calcium and determine the minimum fluorescence ratio.

-

Calculate the intracellular calcium concentration based on the fluorescence ratios.

Caption: Workflow for intracellular calcium measurement using Fura-2 AM.

Future Directions and Conclusion

The study of Cyclo(Asp-Asp) as a signaling molecule is a promising area of research. While direct experimental evidence is currently lacking, the inherent stability of this cyclic dipeptide and the known biological activities of related compounds strongly suggest its potential as a modulator of key cellular pathways. The hypothetical frameworks and detailed experimental protocols provided in this technical guide are intended to serve as a robust starting point for the systematic investigation of Cyclo(Asp-Asp). Future research should focus on:

-

Receptor/Target Identification: Utilizing techniques such as affinity chromatography, surface plasmon resonance (SPR), and proteomic approaches to identify the direct binding partners of Cyclo(Asp-Asp).

-

Dose-Response and Efficacy Studies: Establishing clear dose-response curves for any observed biological effects to determine key parameters such as EC50 and IC50.

-

In Vivo Studies: Progressing to animal models to evaluate the bioavailability, pharmacokinetics, and in vivo efficacy of Cyclo(Asp-Asp) in relevant disease models.

References

Cyclo(Asp-Asp): An In-Depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, is a molecule of growing interest within the scientific community. Its inherent structural stability, conferred by its cyclic nature, makes it a compelling candidate for various biomedical and pharmaceutical applications. This technical guide provides a comprehensive overview of the antioxidant potential of Cyclo(Asp-Asp). While direct quantitative data on the antioxidant efficacy of Cyclo(Asp-Asp) remains limited in publicly accessible literature, this document outlines the standard experimental protocols used to assess such properties. Furthermore, it details the theoretical mechanisms by which this cyclic dipeptide may exert its antioxidant effects and provides visual representations of key experimental workflows and signaling pathways relevant to antioxidant activity. This guide serves as a foundational resource for researchers seeking to investigate and harness the antioxidant capabilities of Cyclo(Asp-Asp).

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring or synthetic cyclic compounds formed from two amino acid residues. Their constrained cyclic structure imparts a number of favorable characteristics, including enhanced stability against enzymatic degradation compared to their linear counterparts. This stability is a key attribute for the development of therapeutic agents with improved pharmacokinetic profiles.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative stress by scavenging free radicals, thereby preventing cellular damage. The exploration of novel antioxidant compounds is therefore a critical area of research.

Cyclo(Asp-Asp) (c(DD)), with its two carboxylic acid side chains, presents a unique chemical structure that suggests potential for antioxidant activity. The aspartic acid residues can potentially participate in electron or hydrogen atom transfer, key mechanisms for neutralizing free radicals. This guide will delve into the theoretical basis for these properties and provide the necessary experimental frameworks for their validation.

Potential Mechanisms of Antioxidant Action

The antioxidant activity of peptides is often attributed to the specific properties of their constituent amino acid residues and the overall peptide structure. For Cyclo(Asp-Asp), the following mechanisms are plausible:

-

Hydrogen Atom Transfer (HAT): The carboxylic acid groups in the aspartic acid side chains could donate a hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting peptide radical is a key determinant of the efficiency of this mechanism.

-

Single Electron Transfer (SET): The peptide could donate an electron to a radical, forming a radical cation. The ability of the peptide structure to stabilize this new radical species is crucial.

-

Metal Ion Chelation: Although not the primary focus of standard antioxidant assays like DPPH and ABTS, the carboxylic acid groups of Cyclo(Asp-Asp) could potentially chelate pro-oxidant metal ions like Fe²⁺ or Cu²⁺, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.

A diagram illustrating a potential antioxidant mechanism is presented below.

Experimental Protocols for Antioxidant Activity Assessment

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. DPPH is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is converted to a non-radical form, leading to a color change from purple to yellow, which can be measured spectrophotometrically.

Experimental Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Test Compound (Cyclo(Asp-Asp)) Stock Solution: Prepare a stock solution of Cyclo(Asp-Asp) in a suitable solvent (e.g., methanol or deionized water) at a concentration of 1 mg/mL.

-

Serial Dilutions: From the stock solution, prepare a series of dilutions of Cyclo(Asp-Asp) to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

-

Positive Control: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, at the same concentrations as the test compound.

-

Blank: The solvent used for dissolving the test compound will serve as the blank.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the Cyclo(Asp-Asp) solution, the positive control, and the blank.

-

The control well will contain 100 µL of DPPH solution and 100 µL of the solvent.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement and Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•⁺ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.

Experimental Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

-

Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

ABTS•⁺ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•⁺ radical cation.

-

Working ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Compound (Cyclo(Asp-Asp)) and Controls: Prepare stock solutions and serial dilutions of Cyclo(Asp-Asp) and a positive control (e.g., Trolox) as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the working ABTS•⁺ solution to 10 µL of each concentration of the Cyclo(Asp-Asp) solution, the positive control, and the blank.

-

The control well will contain 190 µL of the working ABTS•⁺ solution and 10 µL of the solvent.

-

Shake the plate and incubate at room temperature for 6 minutes.

-

-

Measurement and Data Analysis:

-

Measure the absorbance of each well at 734 nm.

-

Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

-

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., IC50 values) for the antioxidant activity of Cyclo(Asp-Asp) from standardized assays like DPPH and ABTS have not been widely published. The table below is provided as a template for researchers to populate with their own experimental data.

| Antioxidant Assay | Test Compound | IC50 Value (µg/mL) | Positive Control | IC50 Value (µg/mL) |

| DPPH | Cyclo(Asp-Asp) | Data Not Available | Ascorbic Acid | Reference Value |

| ABTS | Cyclo(Asp-Asp) | Data Not Available | Trolox | Reference Value |

Reference values for positive controls can vary depending on the specific laboratory conditions and should be determined concurrently with the test compound.

Conclusion and Future Directions

Cyclo(Asp-Asp) presents a promising scaffold for the development of novel antioxidant agents due to its inherent stability and the presence of functional groups capable of radical scavenging. While direct experimental evidence for its antioxidant capacity is currently sparse in the literature, the standardized protocols detailed in this guide provide a clear pathway for its evaluation.

Future research should focus on:

-

Performing comprehensive in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) to quantify the radical scavenging and antioxidant capacity of Cyclo(Asp-Asp).

-

Investigating the structure-activity relationship by synthesizing and testing derivatives of Cyclo(Asp-Asp) to optimize antioxidant activity.

-

Elucidating the precise mechanisms of antioxidant action through techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling.

-

Evaluating the cytoprotective effects of Cyclo(Asp-Asp) in cell-based models of oxidative stress to determine its potential for in vivo applications.

By systematically addressing these research avenues, the full therapeutic potential of Cyclo(Asp-Asp) as an antioxidant can be realized, paving the way for its application in the pharmaceutical, nutraceutical, and cosmetic industries.

The Enzymatic Degradation Resistance of Cyclo(Asp-Asp): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Asp-Asp), a cyclic dipeptide also known as a diketopiperazine (DKP), presents a compelling scaffold for therapeutic development due to its inherent resistance to enzymatic degradation. This heightened stability, a direct consequence of its constrained cyclic structure, offers a significant advantage over linear peptides, which are often susceptible to rapid proteolysis in biological systems. This technical guide provides a comprehensive overview of the enzymatic degradation resistance of Cyclo(Asp-Asp), summarizing key experimental findings, detailing relevant methodologies, and illustrating associated biological pathways. The information presented herein is intended to support researchers and drug development professionals in harnessing the therapeutic potential of this robust molecule.

Introduction

The pharmaceutical utility of peptides is frequently hampered by their poor metabolic stability, primarily due to degradation by peptidases. Cyclization of peptides into structures such as diketopiperazines is a well-established strategy to overcome this limitation.[1] Cyclo(Asp-Asp), formed from the condensation of two aspartic acid residues, exemplifies this principle. Its rigid structure protects the amide bonds from enzymatic attack, prolonging its biological activity and making it an attractive candidate for drug design.[2][3] This guide delves into the specifics of its enzymatic stability, providing the available data and experimental context.

Enzymatic Degradation Profile of Cyclo(Asp-Asp)

Cyclo(Asp-Asp) exhibits remarkable resistance to degradation by a wide range of common peptidases.[4][5] However, specific microbial enzymes have been identified that can cleave its peptide bonds. The primary mechanism of degradation involves the hydrolysis of one of the amide bonds to form the linear dipeptide, Asp-Asp, which can then be further metabolized by dipeptidases.[4][6]

Quantitative Data on Microbial Degradation

While precise kinetic data such as half-life and degradation rates for Cyclo(Asp-Asp) are not extensively available in the public domain, semi-quantitative studies have demonstrated its susceptibility to degradation by specific microorganisms. The following table summarizes the findings from a key study by Perzborn et al. (2013), which investigated the degradation of various diketopiperazines by different bacterial strains.[4][5][6]

| Bacterial Strain | Biocatalyst | Cyclo(L-Asp-L-Asp) Degradation | Other Degraded Diketopiperazines |

| Paenibacillus chibensis (DSM 329) | Resting Cells & Crude Extract | Detected | cyclo(L-Asp-L-Phe) |

| Rhizobium sp. NA04-01 (DSM 24917) | Resting Cells | Detected | cyclo(L-Asp-L-Phe), cyclo(L-Gly-L-Phe) |

| Streptomyces flavovirens (DSM 40062) | Resting Cells & Crude Extract | Not Detected | cyclo(L-Asp-L-Phe) (inducible) |

| Leifsonia sp. K3 (DSM 27212) | Resting Cells | Not Investigated | cyclo(dl-Ala-dl-Ala), cyclo(L-Gly-L-Phe) |

| Bacillus sp. A16 (DSM 25052) | Resting Cells | Not Investigated | cyclo(dl-Ala-dl-Ala), cyclo(L-Gly-L-Phe) |

Data synthesized from Perzborn et al. (2013).[4][5][6]

Experimental Protocols

The following protocols are based on the methodologies described by Perzborn et al. (2013) for assessing the microbial degradation of diketopiperazines.[6]

Preparation of Biocatalysts

Resting Cells:

-

Cultivate the bacterial strain (e.g., Paenibacillus chibensis, Rhizobium sp.) in an appropriate growth medium.

-

Harvest the cells by centrifugation at 4,816 x g for 30 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet three times with 50 mM sodium phosphate buffer (pH 7.5), with centrifugation after each wash.

-

Resuspend the final cell pellet in 50 mM sodium phosphate buffer (pH 7.5) to obtain the resting cell suspension.[6]

Crude Extract:

-

Follow steps 1-3 for preparing resting cells.

-

Resuspend the cell pellet in 50 mM sodium phosphate buffer (pH 7.5).

-

Disrupt the cells using a method such as sonication or a French press.

-

Centrifuge the cell lysate at 4,816 x g for 30 minutes at 4°C to remove cell debris.

-

The resulting supernatant is the crude enzyme extract.

Biotransformation Assay

-

Prepare a reaction mixture containing 5 mM Cyclo(Asp-Asp) dissolved in 50 mM sodium phosphate buffer (pH 7.5).

-

Initiate the reaction by adding the prepared biocatalyst (resting cells or crude extract).

-

Incubate the reaction mixture at 30°C with shaking (e.g., 1,000 rpm).

-

Collect samples at various time points (e.g., 0, 24, 48, 67 hours).

-

Terminate the enzymatic reaction in the collected samples, for example, by adding a quenching agent or by heat inactivation, followed by centrifugation to remove the biocatalyst.

-

Analyze the supernatant for the degradation of Cyclo(Asp-Asp) and the formation of products.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

HPLC System: An Agilent 1200 system or equivalent.[4]

-

Column: NUCLEODUR Sphinx RP® (4.6 mm ID × 250 mm, 5 µm particle size) with a C18 security guard column.[4]

-

Mobile Phase: A gradient of methanol and 20 mM sodium phosphate buffer (pH 5.5). For Cyclo(L-Asp-L-Asp), a validated method as described by Perzborn et al. (2013) is used.[4]

-

Flow Rate: 0.7 mL/min.[6]

-

Column Temperature: 20°C or 30°C depending on the methanol concentration.[6]

-

Detection: UV at 210 nm.[6]

-

Analysis: Monitor the decrease in the peak area of Cyclo(Asp-Asp) over time to determine the extent of degradation. The appearance of new peaks would indicate the formation of degradation products, such as the linear dipeptide Asp-Asp.

Signaling Pathways and Mechanisms

While specific signaling pathways in human cells directly modulated by Cyclo(Asp-Asp) are not yet fully elucidated, cyclic dipeptides are known to act as signaling molecules in various biological systems.

Bacterial Quorum Sensing

Cyclic dipeptides can function as autoinducers in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density. This can influence processes such as biofilm formation and virulence factor production.[1]

References

- 1. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing cyclotides to design and develop novel peptide GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. linkpeptide.com [linkpeptide.com]

- 4. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Cyclo(Asp-Asp)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Asp-Asp), a cyclic dipeptide of aspartic acid, is a molecule of interest in various fields of biomedical and pharmaceutical research. Its inherent polarity, conferred by the two carboxylic acid side chains, presents unique challenges and considerations for its purification. This document provides detailed application notes and protocols for the purification of Cyclo(Asp-Asp), focusing on chromatographic techniques. It is intended to guide researchers, scientists, and drug development professionals in obtaining high-purity material suitable for downstream applications.

The primary methods discussed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates molecules based on hydrophobicity, and Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful alternative for highly polar compounds. This guide covers the entire workflow from crude peptide purification to final product characterization and handling.

Overview of Purification Strategies